![molecular formula C13H10ClN3O2S2 B2673119 N-[(1,3-benzothiazol-2-yl)methyl]-6-chloropyridine-3-sulfonamide CAS No. 1304050-26-7](/img/structure/B2673119.png)
N-[(1,3-benzothiazol-2-yl)methyl]-6-chloropyridine-3-sulfonamide
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Description
Synthesis Analysis
Benzothiazole derivatives can be synthesized through various methods including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of a benzothiazole derivative would generally consist of a benzene ring fused with a thiazole ring. The specific substituents at various positions on the ring would depend on the specific compound .Chemical Reactions Analysis
The chemical reactions involving benzothiazole derivatives would depend on the specific compound and its functional groups. Benzothiazoles can undergo a variety of reactions including electrophilic substitution, nucleophilic substitution, and coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can vary greatly depending on the specific compound. Some general properties of benzothiazole itself include a melting point of 2°C, a boiling point of 227°C, and a density of 1.238 g/cm³ .Safety And Hazards
Future Directions
Given the wide range of biological activities exhibited by benzothiazole derivatives, there is significant interest in developing new derivatives with improved activity and selectivity. Future research will likely focus on the synthesis of new benzothiazole derivatives, investigation of their biological activities, and elucidation of their mechanisms of action .
properties
IUPAC Name |
N-(1,3-benzothiazol-2-ylmethyl)-6-chloropyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O2S2/c14-12-6-5-9(7-15-12)21(18,19)16-8-13-17-10-3-1-2-4-11(10)20-13/h1-7,16H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJNLZBNSOPFNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CNS(=O)(=O)C3=CN=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1,3-benzothiazol-2-yl)methyl]-6-chloropyridine-3-sulfonamide |
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